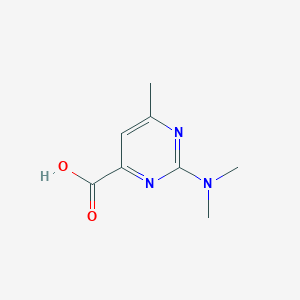

2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid

Descripción general

Descripción

2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a dimethylamino group, which enhances its basicity and ability to interact with biological macromolecules, and a carboxylic acid group that may facilitate coordination with metal ions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N4O2, with a molecular weight of 196.22 g/mol. The presence of the dimethylamino group allows for the formation of hydrogen bonds and electrostatic interactions with nucleic acids and proteins, potentially inhibiting their function . The carboxylic acid group can also participate in coordination with metal ions, influencing enzymatic activities and signaling pathways .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Nucleic Acids : The compound may inhibit nucleic acid function through hydrogen bonding.

- Proteins : It can disrupt protein function by forming electrostatic interactions.

- Enzymatic Activity : The carboxylic acid group may coordinate with metal ions, affecting enzyme catalysis .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Research indicates that modifications to the pyrimidine structure can significantly influence potency and selectivity against specific biological targets. For instance, studies have shown that substituents at various positions on the pyrimidine ring can enhance or diminish activity against specific enzymes or receptors .

| Compound | Activity | IC50 (μM) | Comments |

|---|---|---|---|

| Compound A | COX-2 Inhibition | 0.04 ± 0.09 | Similar to celecoxib |

| Compound B | Antitubercular Activity | Moderate to Potent | Effective against multiple strains |

| Compound C | HDAC Inhibition | 72 nM | Significant in vitro activity |

Case Studies

- Anti-inflammatory Activity :

- Anticancer Activity :

- Antitubercular Activity :

Aplicaciones Científicas De Investigación

2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid and its derivatives have applications in diverse scientific fields such as pharmaceuticals, chemistry, biology, medicine, and industry. This compound's structural features and chemical properties make it a versatile building block for complex molecule synthesis and a subject of interest for potential therapeutic applications.

General Information: this compound has the molecular formula and a molecular weight of approximately 181.19 g/mol .

Scientific Research Applications

- Chemistry 6-Amino-2-phenylpyrimidine-4-carboxylic acid is a building block for synthesizing complex molecules and a ligand in coordination chemistry. Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate's chemical reactivity and potential biological activity are due to a pyrimidine ring substituted with a dimethylamino group and a carboxylate ester. These reactions make it versatile for chemical modifications and applications in medicinal chemistry.

- Biology 6-Amino-2-phenylpyrimidine-4-carboxylic acid is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its unique structure may lead to the development of new drugs, particularly in treating infections or as enzyme inhibitors.

- Industry It is used to develop new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Pyrimidine derivatives such as 6-Amino-2-phenylpyrimidine-4-carboxylic acid have potential therapeutic applications, including anti-inflammatory, antibacterial, and anticancer activities.

Mechanisms of Biological Activity: The biological activity of DMMPCA can be attributed to its interaction with various biological targets.

- Enzyme Inhibition DMMPCA has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it exhibits inhibitory activity against xanthine oxidase, which is crucial in purine metabolism and implicated in conditions like gout and hyperuricemia.

- Antimicrobial Properties Research indicates that DMMPCA possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is often measured using Minimum Inhibitory Concentration (MIC) assays.

Research Findings: Recent research highlights the versatility of DMMPCA in various therapeutic areas.

- Cancer Research Preliminary studies suggest that DMMPCA may exhibit anti-cancer properties by inducing apoptosis in cancer cells through mitochondrial pathways, although further investigation is required to elucidate these mechanisms fully.

- Pharmacokinetics Studies indicate favorable pharmacokinetic profiles for DMMPCA, including adequate oral bioavailability and low toxicity in animal models, making it a promising candidate for further development.

- Antimicrobial Efficacy A study evaluating the antimicrobial properties of various pyrimidine derivatives found that DMMPCA demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

- Xanthine Oxidase Inhibition In vitro studies have shown that DMMPCA effectively inhibits xanthine oxidase, which is significant for managing conditions associated with elevated uric acid levels. This inhibition was quantified with an IC50 value indicating moderate potency compared to known inhibitors like febuxostat.

- Antioxidant Properties The compound has also been assessed for its antioxidant capabilities, demonstrating effectiveness in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The dimethylamino group at position 2 and the methyl group at position 6 influence the reactivity of the pyrimidine ring. The carboxylic acid at position 4 enables further functionalization.

Key Reactions:

-

Amide Formation :

Reaction with amines (e.g., 2-chloro-6-methylaniline) in the presence of oxalyl chloride forms substituted amides.

Reagents : Oxalyl chloride, DMF (catalytic)

Conditions : Reflux in acetonitrile (20 hours)

Product : N-(2-chloro-6-methylphenyl)-2-(6-methylpyrimidin-4-yl)carboxamide .Mechanism :

-

Carboxylic acid → acid chloride (oxalyl chloride).

-

Nucleophilic attack by amine on acid chloride.

-

-

Esterification :

Ethyl ester derivatives are synthesized via reaction with ethanol under acidic conditions.

Reagents : H₂SO₄, ethanol

Yield : ~85% (optimized).

Electrophilic Substitution Reactions

The electron-rich pyrimidine ring undergoes electrophilic substitution at position 5 due to the activating effects of the dimethylamino group.

Key Reactions:

-

Halogenation :

Chlorination with POCl₃ introduces chlorine at position 5.

Reagents : POCl₃, DMF

Conditions : 80°C, 6 hours

Product : 5-chloro-2-(dimethylamino)-6-methylpyrimidine-4-carboxylic acid . -

Nitration :

Limited data suggest nitration occurs under mixed acid conditions, though yields are moderate (~50%) .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under specific conditions:

Mechanistic Insight :

-

Thermal decarboxylation proceeds via a six-membered transition state.

-

Oxidative pathways involve radical intermediates stabilized by the pyrimidine ring .

Coordination Chemistry

The dimethylamino and carboxylic acid groups enable metal coordination:

-

Cu(II) Complexation :

Forms stable complexes with Cu²⁺ in aqueous ethanol.

Stoichiometry : 1:1 (metal:ligand)

Application : Catalyzes oxidation of alcohols to ketones.

Biological Activity

Derivatives of this compound exhibit pharmacological potential:

| Derivative | Activity | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|---|

| N-(pyridin-4-yl)amide | Antimicrobial | P. aeruginosa TrmD | MIC = 8 µg/mL | |

| Ethyl ester | Anti-inflammatory | COX-2 | IC₅₀ = 0.04 µM |

Structure-Activity Relationship :

Propiedades

IUPAC Name |

2-(dimethylamino)-6-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-5-4-6(7(12)13)10-8(9-5)11(2)3/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUBTCRHHXVCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.